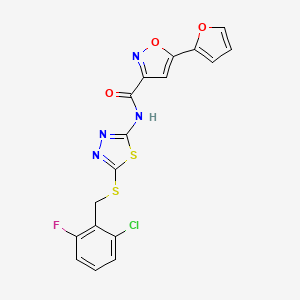
N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H10ClFN4O3S2 and its molecular weight is 436.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex heterocyclic compound that has garnered attention in the pharmaceutical field due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiadiazole moiety, a furan ring, and an isoxazole group. The molecular formula is C12H12ClFN4S2, with a molecular weight of approximately 330.83 g/mol. This structural complexity contributes to its biological activity.
Antiviral Activity
Research has indicated that derivatives of thiadiazoles exhibit significant antiviral properties. For instance, compounds structurally similar to this compound have shown efficacy against various viruses by inhibiting viral replication. A study highlighted that certain thiadiazole derivatives achieved an IC50 value of 0.96 μg/mL against Dengue virus (DENV), suggesting that modifications in the thiadiazole structure can enhance antiviral potency .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Thiadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar scaffolds exhibited IC50 values ranging from 0.20 to 0.35 μM against various tumor cell lines, indicating strong anticancer activity . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. Studies indicate that compounds containing the thiadiazole ring possess broad-spectrum antibacterial and antifungal activities. For instance, derivatives have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cellular proliferation.
- DNA Interaction : Some studies suggest that thiadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed as a pathway leading to apoptosis in cancer cells.
Case Studies
Several case studies have documented the effects of similar compounds:
- Antiviral Efficacy : A study involving a series of thiadiazole derivatives showed that modifications at specific positions significantly enhanced antiviral activity against Hepatitis C virus (HCV), achieving over 95% inhibition at low concentrations .
- Cytotoxicity Against Cancer Cells : Research on isoxazole-thiadiazole hybrids revealed that these compounds could selectively induce apoptosis in human breast cancer cells while sparing normal cells .
Data Summary
属性
IUPAC Name |
N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN4O3S2/c18-10-3-1-4-11(19)9(10)8-27-17-22-21-16(28-17)20-15(24)12-7-14(26-23-12)13-5-2-6-25-13/h1-7H,8H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHBXUCCIBGXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














